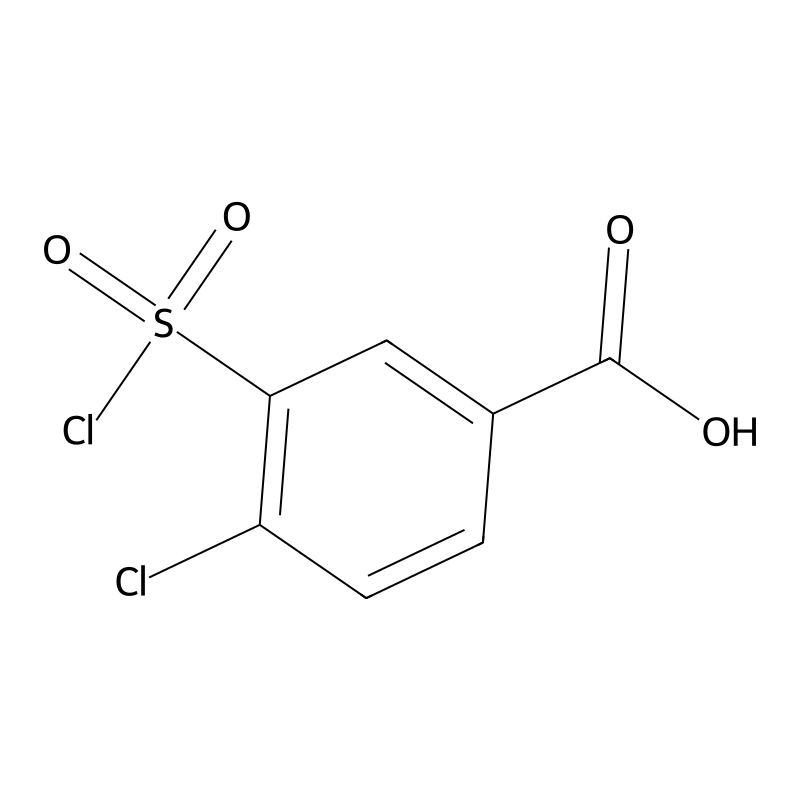

4-Chloro-3-chlorosulfonylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

4-Chloro-3-chlorosulfonylbenzoic acid is a benzoic acid derivative characterized by the presence of two chlorine atoms and a chlorosulfonyl group. Its chemical formula is C₇H₄Cl₂O₄S, and it has a molecular weight of 255.08 g/mol . This compound is often utilized in pharmaceutical applications, particularly as an intermediate in the synthesis of other drugs like Indapamide, a diuretic used for hypertension .

Potential applications based on structure

The presence of the chlorosulfonyl group (SO2Cl) suggests potential applications as a sulfonylating agent. Sulfonylation is a chemical reaction that introduces a sulfonyl group (SO2) into a molecule. Sulfonylating agents are used in various organic synthesis reactions . However, specific research on 4-Chloro-3-chlorosulfonylbenzoic acid in this context is not readily available in scientific databases.

Search strategy

Scientific literature databases like PubMed, ScienceDirect, and Scopus were searched using the keywords "4-Chloro-3-chlorosulfonylbenzoic acid" and "chlorosulfonyl benzoic acid" along with terms like "applications" or "synthesis".

- Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles, making it useful in synthesizing sulfonamide derivatives.

- Acid-Base Reactions: The carboxylic acid group can participate in typical acid-base reactions.

- Condensation Reactions: It can react with amines to form sulfonamides or other derivatives.

The synthesis of 4-chloro-3-chlorosulfonylbenzoic acid typically involves multi-step processes:

- Chlorination: Starting with benzoic acid, chlorination can introduce chlorine atoms at the 4 and 3 positions.

- Sulfonylation: The introduction of the chlorosulfonyl group can be achieved through reactions involving chlorosulfonic acid.

- Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity for pharmaceutical applications.

4-Chloro-3-chlorosulfonylbenzoic acid serves several important roles:

- Pharmaceutical Intermediate: It is primarily used in the synthesis of Indapamide and other sulfonamide drugs.

- Research Chemical: Used in laboratories for various synthetic pathways and studies related to sulfonamide chemistry.

- Chemical Manufacturing: Employed in the production of agrochemicals and other industrial chemicals.

Interaction studies involving 4-chloro-3-chlorosulfonylbenzoic acid focus on its potential effects on biological systems. While specific interaction data may be sparse, its ability to inhibit certain enzymes suggests it could affect metabolic pathways in microorganisms or mammalian cells. Further research is needed to elucidate these interactions comprehensively.

Several compounds share structural similarities with 4-chloro-3-chlorosulfonylbenzoic acid. Here are some notable examples:

Uniqueness

The uniqueness of 4-chloro-3-chlorosulfonylbenzoic acid lies in its specific combination of chlorine atoms and the chlorosulfonyl functional group, which enhances its reactivity compared to similar compounds. This makes it particularly valuable in pharmaceutical synthesis where such reactivity is required.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant